1,4-Dimethylpiperidin-2-one
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Overview
Description
1,4-Dimethylpiperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions and a ketone group at the 2 position. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylpiperidin-2-one can be synthesized through several methods. One common method involves the reaction of β-methyl-δ-valerolactone with methylamine . The reaction typically occurs under controlled conditions to ensure high yield and purity. Another method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The choice of catalyst and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4-Dimethylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key component in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,4-Dimethylpiperidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-one: Known for its use as a spin trap in EPR studies and as an antioxidant.
4,4-Dimethylpiperidin-2-one: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
Uniqueness
1,4-Dimethylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
Properties
CAS No. |
15031-90-0 |
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Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1,4-dimethylpiperidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-6-3-4-8(2)7(9)5-6/h6H,3-5H2,1-2H3 |
InChI Key |
JBCMUNOVVMEKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C(=O)C1)C |
Origin of Product |
United States |
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